molecular formula C22H29NO3 B2525373 4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide CAS No. 1795414-12-8

4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide

Cat. No.: B2525373
CAS No.: 1795414-12-8
M. Wt: 355.478
InChI Key: QSRMAZYYVFUZOG-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a tert-butyl group, and a hydroxyethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the tert-butyl group through a Friedel-Crafts alkylation reaction. The hydroxyethoxy side chain can be added via an etherification reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy side chain can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce amines .

Scientific Research Applications

4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties .

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-16-5-7-17(8-6-16)20(26-14-13-24)15-23-21(25)18-9-11-19(12-10-18)22(2,3)4/h5-12,20,24H,13-15H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRMAZYYVFUZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(C)(C)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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